N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide is a synthetic small molecule characterized by a 1,2,3,4-tetrahydroquinoline (THQ) core substituted with two distinct sulfonamide groups: a benzenesulfonyl moiety at position 1 and a 3-methylbenzenesulfonyl group at position 5.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-17-7-5-11-21(15-17)29(25,26)23-19-12-13-22-18(16-19)8-6-14-24(22)30(27,28)20-9-3-2-4-10-20/h2-5,7,9-13,15-16,23H,6,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVZQQAXOPZBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide typically involves a multi-step process. It begins with the synthesis of 1,2,3,4-tetrahydroquinoline through a Povarov reaction, where aniline, an aldehyde, and an alkene are reacted. The tetrahydroquinoline is then subjected to sulfonylation using benzenesulfonyl chloride under basic conditions, such as in the presence of a base like pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but employs large-scale reactors and optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry may be utilized to enhance efficiency and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically converting the tetrahydroquinoline moiety into a fully aromatic quinoline structure.
Reduction: Reduction reactions may target the sulfonyl groups, converting them into corresponding sulfides or sulfoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are used in substitution reactions.
Major Products:
Oxidation Products: Fully aromatic quinoline derivatives.
Reduction Products: Corresponding sulfides or sulfoxides.
Substitution Products: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide has significant applications across several fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a lead compound in drug development, particularly for its possible anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through multiple pathways, depending on the context of its use:
Molecular Targets: Interacts with enzymes and receptors, potentially inhibiting or modulating their activities.
Pathways Involved: In biological systems, it may affect cellular signaling pathways, leading to alterations in gene expression and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substitution Patterns
The compound shares the THQ core with multiple analogs but exhibits unique substitution patterns:
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Core Flexibility : The THQ core (shared by the target compound, 68, 14d, and 11) allows for diverse substitutions, enabling tailored interactions with enzymes or receptors. In contrast, SC-558’s dihydroquinazolin core is rigid, favoring COX-2 selectivity .
- Sulfonamide Roles : The target compound’s dual sulfonamide groups may enhance hydrogen bonding or electrostatic interactions compared to single-sulfonamide analogs like 11 or carboximidamide-substituted derivatives (e.g., 68) .
- Substituent Bulk : Compound 14d’s bulky naphthalenylmethyl group likely improves blood-brain barrier penetration for CNS targets, whereas the target compound’s aromatic sulfonamides may favor peripheral activity .
Enzyme Inhibition
- NOS Inhibition: Compounds like 68 () with thiophene-carboximidamide substituents exhibit NOS inhibitory activity. The target compound’s sulfonamides could similarly interact with NOS isoforms but may differ in potency or selectivity due to distinct electronic profiles .
- HDAC Inhibition : Compound 11 () demonstrates that methoxy-substituted sulfonamides on the THQ core can modulate HDAC activity. The target compound’s 3-methyl group may alter steric hindrance, affecting binding to HDAC catalytic pockets .
Receptor Modulation
- Opioid Receptor Activity : Compound 14d’s mixed-efficacy MOR agonism highlights the THQ core’s versatility in GPCR targeting. The target compound’s lack of bulky alkyl groups (e.g., butyryl in 14d) may reduce MOR affinity but could be optimized for other GPCRs .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 460.5 g/mol. It features a tetrahydroquinoline moiety linked to a benzenesulfonyl group and a sulfonamide functionality. The intricate structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4S2 |
| Molecular Weight | 460.5 g/mol |
| CAS Number | 946283-24-5 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways.
Target Enzymes
- MurD : Involved in bacterial cell wall synthesis.
- GlmU : Plays a role in peptidoglycan biosynthesis.
The inhibition of these enzymes disrupts the synthesis of bacterial cell walls, leading to bactericidal effects against both gram-positive and gram-negative bacteria.
Antibacterial Properties
Recent studies have demonstrated that this compound exhibits potent antibacterial activity. It has shown efficacy against:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
These findings suggest its potential as a therapeutic agent in treating resistant bacterial infections.
Case Studies
- In Vitro Studies : A study evaluated the compound's antibacterial effects in vitro against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Mechanistic Studies : Research involving kinetic analysis revealed that the compound decreases the rate of ATPase activity in actomyosin systems by inhibiting essential steps in muscle contraction pathways, which may also contribute to its antibacterial effects by disrupting energy metabolism in bacteria.
Research Findings
A comprehensive review of literature indicates that derivatives of tetrahydroquinoline compounds often exhibit diverse biological activities including anti-inflammatory and anticancer properties. For instance:
- Anti-inflammatory Activity : Some studies suggest that related compounds inhibit pro-inflammatory cytokines, indicating potential applications in inflammatory diseases.
- Anticancer Activity : Other derivatives have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
